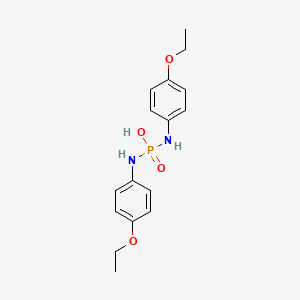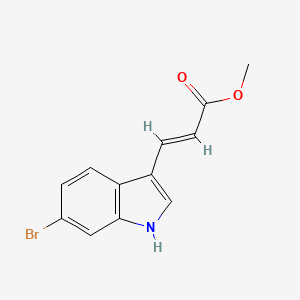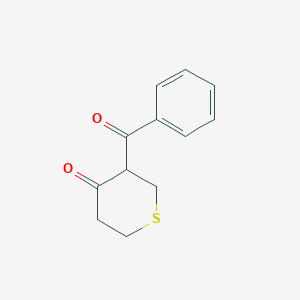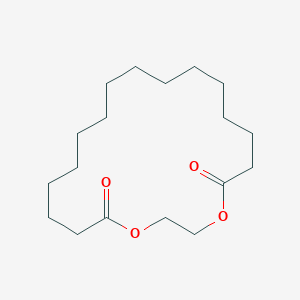
1,4-Dioxacycloicosane-5,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxacycloicosane-5,20-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate diols or diacids under dehydrating conditions. For instance, the reaction of diethylene glycol with a suitable diacid in the presence of a dehydrating agent can yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxacycloicosane-5,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted macrocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxacycloicosane-5,20-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex macrocyclic structures.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a therapeutic agent.
Industry: It is used in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 1,4-dioxacycloicosane-5,20-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its macrocyclic structure allows it to interact with biological membranes and proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A smaller ring compound with similar oxygen atoms but lacking the macrocyclic structure.
1,4-Dioxacyclohexane: Another related compound with a smaller ring size.
1,4-Dioxacyclohenicosane-6,21-dione: A similar macrocyclic compound with different substituents.
Uniqueness
1,4-Dioxacycloicosane-5,20-dione is unique due to its large ring size and the presence of two ketone groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and interact with biological systems sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
120541-17-5 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,4-dioxacycloicosane-5,20-dione |
InChI |
InChI=1S/C18H32O4/c19-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18(20)22-16-15-21-17/h1-16H2 |
InChI-Schlüssel |
MEKAMLHVYKHQBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCC(=O)OCCOC(=O)CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


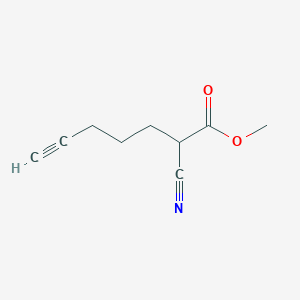
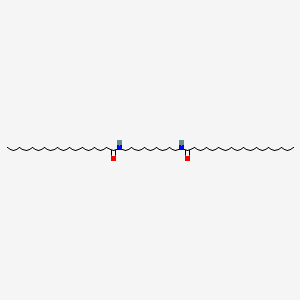
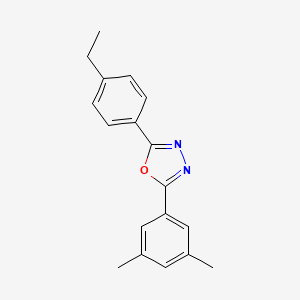
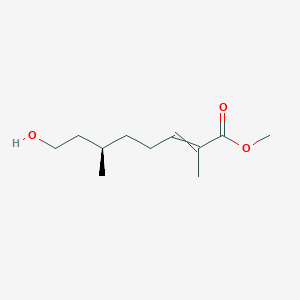
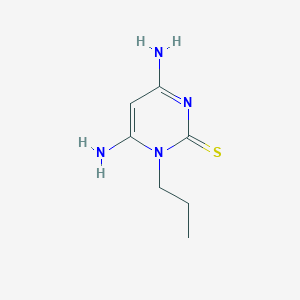
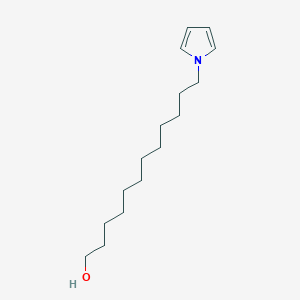

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
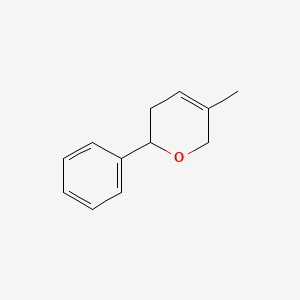
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
